molecular formula C8H6ClN3O3S B14847828 2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride

2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride

Cat. No.: B14847828
M. Wt: 259.67 g/mol
InChI Key: CSGBLPCCGHGDPD-UHFFFAOYSA-N
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Description

2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a cyanopyridine ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the cyanopyridine ring, followed by the introduction of the acetylamino group and the sulfonyl chloride group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Hydrolysis: The sulfonyl chloride group can hydrolyze in the presence of water, forming sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while hydrolysis can produce a sulfonic acid.

Scientific Research Applications

2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride involves its ability to react with nucleophiles and other reactive species. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylamino)-6-cyanopyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

    2-(Acetylamino)-6-cyanopyridine-4-sulfonic acid: Formed by hydrolysis of the sulfonyl chloride group.

    2-(Acetylamino)-6-cyanopyridine-4-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of sulfonyl chloride.

Uniqueness

2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions

Properties

Molecular Formula

C8H6ClN3O3S

Molecular Weight

259.67 g/mol

IUPAC Name

2-acetamido-6-cyanopyridine-4-sulfonyl chloride

InChI

InChI=1S/C8H6ClN3O3S/c1-5(13)11-8-3-7(16(9,14)15)2-6(4-10)12-8/h2-3H,1H3,(H,11,12,13)

InChI Key

CSGBLPCCGHGDPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)C#N)S(=O)(=O)Cl

Origin of Product

United States

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